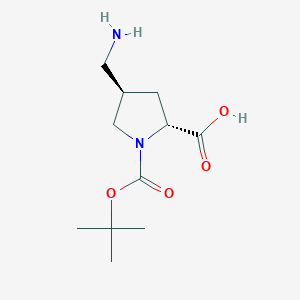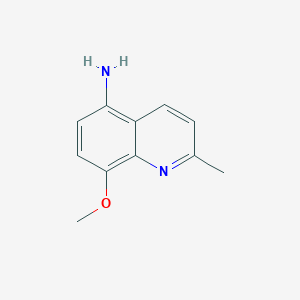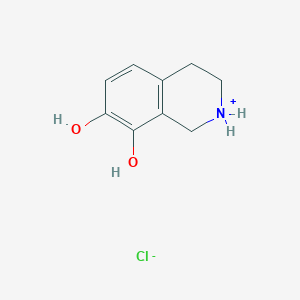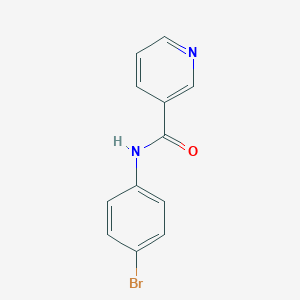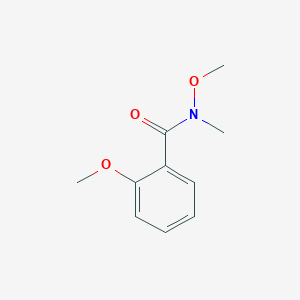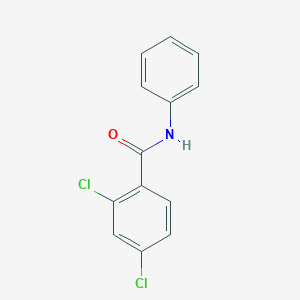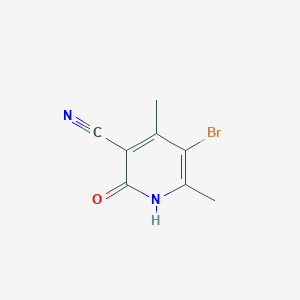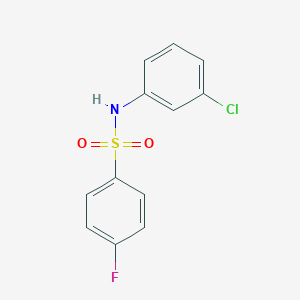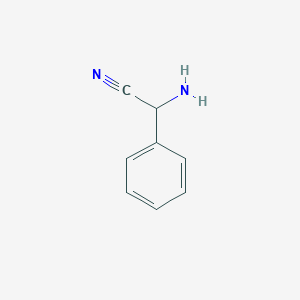![molecular formula C17H15N B182655 4-[(E)-inden-1-ylidenemethyl]-N-methylaniline CAS No. 443-29-8](/img/structure/B182655.png)
4-[(E)-inden-1-ylidenemethyl]-N-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-inden-1-ylidenemethyl]-N-methylaniline, also known as IMMA, is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the indene family of compounds and has been found to have interesting biochemical and physiological effects. In We will also list possible future directions for research on IMMA.
Mecanismo De Acción
The mechanism of action of 4-[(E)-inden-1-ylidenemethyl]-N-methylaniline is not fully understood, but it is believed to involve its interaction with certain enzymes and receptors in the body. It has been found to inhibit the activity of the enzyme monoamine oxidase A (MAO-A), which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. It has also been found to modulate the activity of the GABA-A receptor, which is involved in the regulation of anxiety and other neurological processes.
Efectos Bioquímicos Y Fisiológicos
4-[(E)-inden-1-ylidenemethyl]-N-methylaniline has been found to have a number of interesting biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, as well as the ability to modulate the activity of certain neurotransmitters in the brain. It has also been found to have potential applications in the treatment of anxiety disorders and other neurological conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(E)-inden-1-ylidenemethyl]-N-methylaniline has a number of advantages and limitations for lab experiments. One advantage is its ability to modulate the activity of certain enzymes and receptors in the body, which makes it a potentially useful tool for studying the biochemical and physiological effects of these targets. However, its complex synthesis method and potential toxicity at high doses make it a challenging compound to work with in the lab.
Direcciones Futuras
There are a number of possible future directions for research on 4-[(E)-inden-1-ylidenemethyl]-N-methylaniline. One area of interest is its potential applications in the treatment of anxiety disorders and other neurological conditions. Another area of interest is its potential use as a tool for studying the activity of certain enzymes and receptors in the body. Further research is needed to fully understand the mechanism of action of 4-[(E)-inden-1-ylidenemethyl]-N-methylaniline and to explore its potential applications in scientific research.
Conclusion:
In conclusion, 4-[(E)-inden-1-ylidenemethyl]-N-methylaniline is a complex chemical compound that has been studied for its potential applications in scientific research. It has interesting biochemical and physiological effects and has been found to have potential applications in the treatment of anxiety disorders and other neurological conditions. Further research is needed to fully understand the mechanism of action of 4-[(E)-inden-1-ylidenemethyl]-N-methylaniline and to explore its potential applications in scientific research.
Métodos De Síntesis
4-[(E)-inden-1-ylidenemethyl]-N-methylaniline can be synthesized through a multistep process involving the reaction of indene with formaldehyde and the subsequent reaction of the resulting intermediate with N-methylaniline. The synthesis of 4-[(E)-inden-1-ylidenemethyl]-N-methylaniline is a complex process that requires careful attention to detail to ensure a high yield and purity of the final product.
Aplicaciones Científicas De Investigación
4-[(E)-inden-1-ylidenemethyl]-N-methylaniline has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to have interesting biochemical and physiological effects, including its ability to inhibit the activity of certain enzymes and to modulate the activity of certain receptors in the brain.
Propiedades
Número CAS |
443-29-8 |
|---|---|
Nombre del producto |
4-[(E)-inden-1-ylidenemethyl]-N-methylaniline |
Fórmula molecular |
C17H15N |
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
4-[(E)-inden-1-ylidenemethyl]-N-methylaniline |
InChI |
InChI=1S/C17H15N/c1-18-16-10-6-13(7-11-16)12-15-9-8-14-4-2-3-5-17(14)15/h2-12,18H,1H3/b15-12+ |
Clave InChI |
NGLDRQSSOKKORP-NTCAYCPXSA-N |
SMILES isomérico |
CNC1=CC=C(C=C1)/C=C/2\C=CC3=CC=CC=C32 |
SMILES |
CNC1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32 |
SMILES canónico |
CNC1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



